2,4-Dichloropyrimidine-5-carbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H4Cl2N4O |
|---|---|
Molecular Weight |
207.01 g/mol |
IUPAC Name |
2,4-dichloropyrimidine-5-carbohydrazide |
InChI |
InChI=1S/C5H4Cl2N4O/c6-3-2(4(12)11-8)1-9-5(7)10-3/h1H,8H2,(H,11,12) |
InChI Key |
AVXJPPWLNODUFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)C(=O)NN |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 2,4 Dichloropyrimidine 5 Carbohydrazide and Precursors
Synthesis of 2,4-Dichloropyrimidine (B19661) Core Structures
The formation of the 2,4-dichloropyrimidine scaffold is the foundational step. This typically begins with a pyrimidine (B1678525) ring that is hydroxylated at the 2- and 4-positions, such as uracil (B121893) or its derivatives, which then undergoes chlorination. The regioselectivity of subsequent reactions on this core is crucial for building more complex molecules.
The chlorine atoms at the C-2 and C-4 positions of the 2,4-dichloropyrimidine ring exhibit different reactivities, allowing for regioselective functionalization through nucleophilic aromatic substitution (SNAr) reactions. The outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.
Substitution at C-4: The C-4 position is generally more reactive towards nucleophilic attack than the C-2 position. This enhanced reactivity is attributed to the greater ability of the adjacent ring nitrogen at position 3 to stabilize the Meisenheimer intermediate formed during the substitution at C-4. For instance, reactions with many amine nucleophiles preferentially occur at the C-4 position. However, achieving high regioselectivity can be challenging, with reactions involving neutral nitrogen nucleophiles sometimes yielding mixtures of C-4 and C-2 substituted isomers.
Substitution at C-2: While less common, selectivity for the C-2 position can be achieved. It has been reported that using tertiary amine nucleophiles in the SNAr reaction with 2,4-dichloropyrimidines that have an electron-withdrawing group at C-5 can lead to excellent C-2 selectivity.
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki coupling, which pairs the dichloropyrimidine with aryl or heteroaryl boronic acids, also exhibit regioselectivity. The oxidative addition of palladium typically occurs preferentially into the C4-chlorine bond, leading to C-4 substituted products. Microwave-assisted procedures have been developed to afford C-4 substituted pyrimidines efficiently with short reaction times and low catalyst loading.
| Reaction Type | Preferred Position | Conditions/Reagents | Outcome |
| SNAr Amination | C-4 | Weakly nucleophilic amines | Good to moderate selectivity |
| SNAr Amination | C-2 | Tertiary amine nucleophiles (with C-5 EWG) | Excellent selectivity |
| Suzuki Coupling | C-4 | Aryl/heteroaryl boronic acids, Pd catalyst | High regioselectivity for C-4 |
The conversion of 2,4-dihydroxypyrimidines (the tautomeric form of uracils) to 2,4-dichloropyrimidines is a critical transformation. Phosphorus oxychloride (POCl₃) is the most common and historically significant reagent for this purpose.
The reaction generally involves heating the hydroxyl-containing substrate in excess POCl₃, often in the presence of a tertiary amine base like N,N-dimethylaniline or pyridine. The base serves to neutralize the HCl generated during the reaction. After the reaction is complete, the excess POCl₃ is typically removed by distillation.
Modern, more sustainable methods have been developed to minimize the environmental and safety issues associated with using large excesses of POCl₃. One such method is a solvent-free chlorination that uses equimolar amounts of POCl₃ and the substrate in the presence of one equivalent of pyridine. This mixture is heated in a sealed reactor, leading to high yields and simplifying the work-up process, making it suitable for larger-scale preparations.
Alternative chlorinating agents include:
Phosphorus Pentachloride (PCl₅): Often used in conjunction with POCl₃, PCl₅ can facilitate the chlorination of less reactive substrates.
Phosgene (B1210022) (COCl₂): In the presence of catalysts like quaternary ammonium (B1175870) salts, phosgene can be used to convert 4,6-dihydroxypyrimidine (B14393) to 4,6-dichloropyrimidine.
| Chlorinating Agent | Typical Substrate | Key Features |
| Phosphorus Oxychloride (POCl₃) | Uracil / 2,4-Dihydroxypyrimidine | Most common; can be used in excess or equimolar amounts. |
| Phosphorus Pentachloride (PCl₅) | Uracil derivatives | Often used with POCl₃ for enhanced reactivity. |
| Phosgene (COCl₂) | 4,6-Dihydroxypyrimidine | Requires a catalyst (e.g., quaternary ammonium salt). |
Preparation of 2,4-Dichloropyrimidine-5-carbaldehyde and 2,4-Dichloropyrimidine-5-carboxylic Acid (Key Intermediates)
To synthesize the target carbohydrazide (B1668358), a functional group must first be installed at the C-5 position of the pyrimidine ring. The two most important intermediates for this purpose are 2,4-Dichloropyrimidine-5-carbaldehyde and 2,4-Dichloropyrimidine-5-carboxylic acid.
The introduction of a formyl (-CHO) group at the C-5 position of a pyrimidine ring is commonly achieved through the Vilsmeier-Haack reaction. ijpcbs.comorganic-chemistry.org This reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). jk-sci.com
The synthesis of a related compound, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, starts from 2-amino-4,6-dihydroxypyrimidine, which undergoes Vilsmeier-Haack formylation to install the aldehyde group at the C-5 position, followed by chlorination. mdpi.com A similar two-step pathway can be envisioned for the synthesis of 2,4-dichloropyrimidine-5-carbaldehyde, starting from uracil (2,4-dihydroxypyrimidine). The uracil is first subjected to the Vilsmeier-Haack conditions (DMF/POCl₃) to yield 2,4-dihydroxy-5-formylpyrimidine (5-formyluracil), which is then chlorinated using a reagent like POCl₃ to produce the desired 2,4-dichloropyrimidine-5-carbaldehyde.
A highly efficient and direct route to a key precursor involves the simultaneous chlorination of the hydroxyl groups and the conversion of the carboxylic acid to an acid chloride. A patented process describes the conversion of Uracil-5-carboxylic acid directly to 2,4-Dichloropyrimidine-5-carboxylic acid chloride in yields exceeding 90%. google.com
This one-pot transformation is achieved by reacting Uracil-5-carboxylic acid with a powerful chlorinating agent in a phosphorus oxychloride medium. Two primary methods are detailed:
Phosphorus Trichloride and Chlorine: Uracil-5-carboxylic acid is suspended in a mixture of phosphorus oxychloride and phosphorus trichloride. Gaseous or liquid chlorine is then introduced while the mixture is heated to reflux (approx. 80-114°C) until a clear solution is formed. google.com
Phosphorus Pentachloride: Uracil-5-carboxylic acid is added to a mixture of phosphorus oxychloride and phosphorus pentachloride, which is then heated to reflux for several hours. google.com
In both cases, after the reaction is complete, the excess phosphorus oxychloride is distilled off, leaving the crude 2,4-Dichloropyrimidine-5-carboxylic acid chloride as a viscous liquid that is often pure enough for subsequent reactions. google.com This direct conversion is remarkably efficient compared to multi-step alternatives that would involve first forming 2,4-dichloropyrimidine-5-carboxylic acid and then separately converting it to the acid chloride. google.com
Formation of the Carbohydrazide Moiety via Ester or Acid Precursors
The final step in the synthesis is the formation of the carbohydrazide functional group (-CONHNH₂). This is typically accomplished through the reaction of a suitable precursor with hydrazine (B178648), most commonly in the form of hydrazine hydrate (B1144303) (H₂N-NH₂·H₂O).
Two primary precursors derived from the intermediates described above can be used:
Via an Ester Precursor: The 2,4-dichloropyrimidine-5-carboxylic acid can be converted to its corresponding methyl or ethyl ester. For example, Ethyl 2,4-dichloropyrimidine-5-carboxylate is a known intermediate. lookchem.com This ester can then be treated with hydrazine hydrate, often in a solvent like ethanol (B145695), and heated under reflux. The nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable carbohydrazide. This is a widely used and reliable method for preparing hydrazides from esters.
Via an Acid Chloride Precursor: The 2,4-Dichloropyrimidine-5-carboxylic acid chloride obtained directly from Uracil-5-carboxylic acid is a highly reactive acylating agent. google.com It can react readily with hydrazine to form the carbohydrazide. This reaction is typically rapid and may be carried out at lower temperatures compared to the ester route. Care must be taken to control the stoichiometry, as the acid chloride can potentially react with two equivalents of hydrazine.
The reaction of the ester or acid chloride with hydrazine provides the target molecule, 2,4-Dichloropyrimidine-5-carbohydrazide , completing the synthetic sequence.
Established Protocols for Hydrazide Synthesis
The conversion of carboxylic acid esters to carbohydrazides via reaction with hydrazine is a fundamental and widely established protocol in organic synthesis. This method, known as hydrazinolysis, is the most direct and common route to obtain this compound from its corresponding ester precursor, ethyl 2,4-dichloropyrimidine-5-carboxylate.
The general procedure involves reacting the ester with hydrazine hydrate, often in an alcoholic solvent such as ethanol. The reaction is typically carried out under reflux to drive the nucleophilic acyl substitution to completion. ajgreenchem.com The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the more stable carbohydrazide.
A typical reaction protocol is outlined in the table below:
| Step | Procedure | Purpose |
| 1 | Dissolve ethyl 2,4-dichloropyrimidine-5-carboxylate in a suitable solvent (e.g., absolute ethanol). | To create a homogeneous reaction medium. |
| 2 | Add hydrazine hydrate to the solution, typically in a slight molar excess. | To act as the nucleophile for the conversion of the ester to the hydrazide. |
| 3 | Heat the reaction mixture to reflux for a specified period (e.g., several hours). | To provide the necessary activation energy and ensure the reaction proceeds to completion. |
| 4 | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). | To determine when the starting material has been fully consumed. |
| 5 | Upon completion, cool the reaction mixture to allow the product to precipitate. | The product is often less soluble in the cooled solvent. |
| 6 | Isolate the solid product by filtration, wash with cold solvent, and dry. | To purify the crude product by removing unreacted starting materials and soluble impurities. |
This robust and reliable method is frequently employed for the synthesis of various carbohydrazide derivatives due to its efficiency and the general availability of the required reagents. ajgreenchem.comajgreenchem.com
Specific Derivatization Strategies for the 5-Position of the Pyrimidine Ring
The introduction of a functional group at the C-5 position of the pyrimidine ring is a critical step in the synthesis of the target molecule's precursors. A key strategy involves starting from a readily available pyrimidine derivative, such as uracil-5-carboxylic acid, and converting it into a highly reactive intermediate that can be further modified.
A well-documented strategy is the conversion of uracil-5-carboxylic acid (also known as 2,4-dihydroxypyrimidine-5-carboxylic acid) into 2,4-dichloropyrimidine-5-carbonyl chloride. google.com This transformation achieves two crucial objectives simultaneously: it replaces the hydroxyl groups at the C-2 and C-4 positions with chlorine atoms, and it converts the carboxylic acid at the C-5 position into a highly reactive acyl chloride.
This conversion is typically achieved using strong chlorinating agents. One established process involves reacting uracil-5-carboxylic acid with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). google.com The reaction is heated to reflux, driving the chlorination process. After the reaction is complete, excess phosphorus oxychloride is removed by distillation, yielding the crude 2,4-dichloropyrimidine-5-carbonyl chloride. google.com This intermediate is a versatile precursor; it can be readily converted to the ethyl ester by reaction with ethanol, which then serves as the direct precursor for the final hydrazinolysis step.
The table below summarizes two exemplary methods for this key transformation as described in the patent literature. google.com
| Method | Reagents | Conditions | Yield |
| 1 | Uracil-5-carboxylic acid, Phosphorus Oxychloride, Phosphorus Pentachloride | Heat to reflux (approx. 114 °C) for 4 hours. | High |
| 2 | Uracil-5-carboxylic acid, o-dichlorobenzene, Phosphorus Oxychloride, Phosphorus Trichloride, Gaseous Chlorine | Heat to reflux (80-114 °C) while introducing chlorine gas. | ~98% |
These methods highlight a robust strategy for the specific derivatization of the 5-position of the pyrimidine ring, providing an essential building block for the synthesis of this compound.
Innovative Synthetic Methodologies
In addition to established protocols, innovative synthetic methodologies are being explored to enhance the efficiency, yield, and environmental friendliness of chemical syntheses. Microwave-assisted synthesis and multicomponent reactions represent two such advanced strategies applicable to the preparation of pyrimidine derivatives and carbohydrazides.
Microwave-Assisted Synthetic Routes in Pyrimidine and Hydrazide Chemistry
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly reduced reaction times compared to conventional heating methods. orientjchem.orgnih.gov This technology can be effectively applied to multiple steps in the synthesis of this compound and its precursors.
The chlorination of dihydroxypyrimidines, a key step in creating the 2,4-dichloro-pyrimidine core, can be facilitated by microwave irradiation. For instance, the reaction of a pyrimidine precursor with phosphorus oxychloride can be completed in minutes under microwave heating, as opposed to several hours with conventional reflux. orientjchem.org Similarly, nucleophilic substitution reactions on the dichloropyrimidine ring, which are often used to build more complex derivatives, are also accelerated under microwave conditions. nih.gov
Furthermore, the hydrazinolysis of esters to form hydrazides is amenable to microwave assistance. This approach can dramatically shorten the required reaction time for the conversion of ethyl 2,4-dichloropyrimidine-5-carboxylate to the final product. The focused heating provided by microwaves can lead to a more efficient energy transfer, promoting the reaction rate. nih.gov
The table below compares conventional and microwave-assisted conditions for analogous pyrimidine syntheses, illustrating the potential advantages.
| Reaction Type | Conventional Conditions | Microwave Conditions | Advantage of Microwave |
| Chlorination of Pyrimidinone | Reflux in POCl₃ for 12 hours. orientjchem.org | Irradiate in POCl₃ at 120°C for 15 minutes. orientjchem.org | Drastic reduction in reaction time. |
| Nucleophilic Substitution | Stirring in 2-propanol under reflux for 12 hours. orientjchem.org | Irradiate in 2-propanol at 100°C for 20 minutes. orientjchem.org | Significant time reduction. |
| Cross-Coupling on Dichloropyrimidine | Heating at 140-150°C for 18 hours. nih.gov | Irradiate at 150°C for 1-1.3 hours. nih.gov | Higher yields and fewer side products. nih.gov |
The application of microwave technology offers a promising route to optimize the synthesis of this compound, making the process faster and more efficient.
Multicomponent Reaction Strategies for Pyrimidine Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. mdpi.comnih.gov While a direct MCR for this compound is not established, these strategies are highly relevant for the synthesis of the core pyrimidine-5-carboxylate structure.
The Biginelli reaction and its variations are classic examples of MCRs used to produce pyrimidine derivatives. nih.gov These reactions typically involve the condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and a urea (B33335) or thiourea (B124793) derivative. By carefully selecting the starting components, it is possible to construct highly substituted pyrimidine rings in a single step.
For the synthesis of precursors to the target molecule, one could envision a multicomponent strategy employing a three-carbon component already bearing the desired carboxylate group at the C-2 position (which becomes the C-5 position of the pyrimidine). Subsequent chlorination of the resulting pyrimidine ring at the 2- and 4-positions would then yield the desired scaffold.
The table below outlines the general components of MCRs used for synthesizing pyrimidine derivatives, which could be adapted for precursor synthesis.
| Reaction Name | Component 1 | Component 2 | Component 3 | Resulting Core Structure |
| Biginelli Reaction | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Dihydropyrimidinone/thione |
| Three-Component Pyrimidine Synthesis | Aldehyde | Malononitrile or Ethyl Cyanoacetate | Benzamidine | Aminopyrimidine |
Chemical Transformations and Reactivity of 2,4 Dichloropyrimidine 5 Carbohydrazide
Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Ring
The pyrimidine ring in 2,4-Dichloropyrimidine-5-carbohydrazide is electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr). The two chlorine atoms at the C-2 and C-4 positions serve as viable leaving groups, enabling the introduction of a wide array of functional groups.
Analysis of Regioselectivity at C-2 and C-4 Positions of the Pyrimidine Ring
The reaction of 2,4-dichloropyrimidine (B19661) derivatives with nucleophiles typically results in the selective displacement of the chlorine atom at the C-4 position. wuxiapptec.comstackexchange.com This preference is a well-established phenomenon in pyrimidine chemistry. stackexchange.com The general order of reactivity for chloro-substituents on a pyrimidine ring in SNAr reactions is 4-Cl > 2-Cl. guidechem.com
Several factors contribute to this observed regioselectivity:
Intermediate Stabilization: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. When a nucleophile attacks the C-4 position, the resulting anionic intermediate is stabilized by resonance, with the negative charge delocalized effectively onto the nitrogen atom at the 1-position. Attack at the C-2 position results in a similar intermediate, but the intermediate from C-4 attack is generally considered more stable, leading to a lower activation energy for the C-4 substitution pathway. stackexchange.com
Frontier Molecular Orbital (FMO) Theory: Computational analyses, such as those evaluating the Lowest Unoccupied Molecular Orbital (LUMO), indicate that the LUMO coefficient is typically larger at the C-4 position compared to the C-2 position in 2,4-dichloropyrimidines. wuxiapptec.comresearchgate.net This suggests that the C-4 position is the preferred site for nucleophilic attack. wuxiapptec.com
Substituent Influence: The presence of the electron-withdrawing carbohydrazide (B1668358) group at the C-5 position further enhances the electrophilicity of the pyrimidine ring. Electron-withdrawing groups at the C-5 position of 2,4-dichloropyrimidines generally direct nucleophilic substitution to the C-4 position. nih.gov
However, this C-4 selectivity is not absolute and can be altered by the nature of the nucleophile. A notable exception is the reaction with tertiary amines, which have been shown to exhibit excellent selectivity for the C-2 position in 5-substituted-2,4-dichloropyrimidines. nih.gov
| Nucleophile Type | Primary Site of Attack | Reference |
|---|---|---|
| Primary/Secondary Amines | C-4 (Preferred) | wuxiapptec.comstackexchange.com |
| Alkoxides | C-4 or C-2 (Condition Dependent) | wuxiapptec.com |
| Hydrazines | C-4 (Preferred) | General Reactivity |
| Tertiary Amines | C-2 (Preferred) | nih.gov |
Mechanistic Insights into SNAr Reactions with Various Nucleophiles (e.g., Amines, Hydrazines, Alkoxides)
The SNAr reaction on the 2,4-dichloropyrimidine core proceeds via a two-step addition-elimination mechanism. The first step involves the nucleophilic attack on either the C-2 or C-4 carbon, breaking the aromaticity of the ring and forming a tetrahedral Meisenheimer complex. In the second, typically faster step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyrimidine ring is restored.
Amines and Hydrazines: Primary and secondary amines, as well as hydrazines, are soft nucleophiles that generally follow the established regioselectivity, attacking the C-4 position to yield the 4-substituted product. mdpi.comresearchgate.net However, reactions with tertiary amines proceed with C-2 selectivity, followed by an in situ N-dealkylation of the intermediate to give a product that formally corresponds to a reaction with a secondary amine at the C-2 position. nih.gov
Alkoxides: Alkoxides are hard nucleophiles, and their reactions can be more complex. mdpi.com While C-4 substitution is common, C-2 selectivity has been observed in analogous systems like 2-MeSO2-4-chloropyrimidine. wuxiapptec.com The C-2 selectivity in such cases has been attributed to the formation of a hydrogen bond complex between the incoming alkoxide and a proton on a substituent, which lowers the energy barrier for attack at the adjacent C-2 position. wuxiapptec.com This suggests that under specific conditions, alkoxide reactions with this compound could potentially be directed towards the C-2 position. The reaction medium can also influence the outcome, as alkoxide ions can compete with other nucleophiles like amines. mdpi.comresearchgate.net
Substituent Effects on Reaction Selectivity and Kinetics
The carbohydrazide group at the C-5 position plays a crucial role in the reactivity of the pyrimidine ring. As a moderately electron-withdrawing group, it influences the electronic distribution and, consequently, the regioselectivity and rate of SNAr reactions.
The presence of a strong electron-withdrawing group at the C-5 position of a 2,4-dichloropyrimidine ring generally reinforces the intrinsic preference for nucleophilic attack at the C-4 position. wuxiapptec.comnih.gov This is because an electron-withdrawing group deactivates the positions meta to it (C-2) more than the positions that are ortho and para (C-4 and C-6). This effect enhances the relative electrophilicity of the C-4 carbon, making it a more favorable site for nucleophilic attack. Quantum mechanical analyses on substituted 2,4-dichloropyrimidines confirm that substituents at the C-5 position significantly alter the LUMO distribution, thereby dictating the site of attack. wuxiapptec.com
Reactions Involving the Carbohydrazide Functional Group
The carbohydrazide moiety (-CO-NH-NH2) at the C-5 position is a versatile functional group that can undergo a variety of chemical transformations independently of the pyrimidine ring.
Condensation Reactions: Formation of Hydrazones and Schiff Bases
The terminal primary amine (-NH2) of the hydrazide group is nucleophilic and readily undergoes condensation reactions with the carbonyl group of aldehydes and ketones. science.gov This reaction typically occurs under mild, often acid-catalyzed, conditions to form N-acylhydrazones, which are a specific class of Schiff bases. nih.gov This transformation is a robust and high-yielding reaction, allowing for the facile introduction of a wide range of substituents onto the carbohydrazide side chain.
| Carbonyl Compound | Resulting Hydrazone Structure (Side Chain) |
|---|---|
| Benzaldehyde | -CO-NH-N=CH-Ph |
| Acetone | -CO-NH-N=C(CH₃)₂ |
| 4-Nitrobenzaldehyde | -CO-NH-N=CH-(C₆H₄)-NO₂ |
| Cyclohexanone | -CO-NH-N=C₆H₁₀ |
Intramolecular and Intermolecular Cyclization Reactions for Novel Fused Heterocycles (e.g., Oxadiazoles, Triazoles, Pyrazoles)
The carbohydrazide functional group is a key precursor for the synthesis of various five-membered heterocycles. These cyclization reactions significantly expand the molecular diversity achievable from the this compound scaffold.
Oxadiazoles: 2,5-Disubstituted-1,3,4-oxadiazoles can be synthesized from the carbohydrazide moiety through several methods. scispace.com A common approach involves the cyclodehydration of an N,N'-diacylhydrazine intermediate. ijper.org Alternatively, direct conversion can be achieved by reacting the carbohydrazide with reagents such as triethyl orthoformate or by oxidative cyclization of the corresponding hydrazone. organic-chemistry.org
Triazoles: The carbohydrazide group is a versatile starting point for the synthesis of 1,2,4-triazole (B32235) rings. nih.gov One established route involves reacting the carbohydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which is then cyclized under basic conditions to yield a 1,2,4-triazole-3-thiol. nih.gov Another method involves the reaction of the hydrazide with carbon disulfide and potassium hydroxide, followed by the addition of hydrazine (B178648) hydrate (B1144303) to form the 4-amino-1,2,4-triazole (B31798) ring. chemistryjournal.net
Pyrazoles: The carbohydrazide can act as the hydrazine component in the synthesis of pyrazoles. nih.gov The Paal-Knorr synthesis, for instance, involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound (e.g., acetylacetone) to form the pyrazole (B372694) ring. researchgate.net This reaction provides a straightforward method to construct pyrazole-functionalized pyrimidines. organic-chemistry.orgnih.gov
Cross-Coupling Reactions for C-C and C-N Bond Formation
Cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of a wide variety of substituents onto the pyrimidine ring. Palladium-catalyzed reactions, in particular, have been extensively utilized for the functionalization of halogenated pyrimidines.
The Suzuki-Miyaura coupling reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between organoboron compounds and organic halides. In the context of 2,4-dichloropyrimidines, the regioselectivity of the coupling is a key consideration. Numerous studies have demonstrated that the chlorine atom at the C4 position is generally more reactive than the one at the C2 position towards palladium-catalyzed cross-coupling reactions. mdpi.comnih.gov This preferential reactivity is attributed to the favored oxidative addition of palladium into the C4-chlorine bond. mdpi.com
While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented, the reactivity can be inferred from studies on analogous 2,4-dichloropyrimidines bearing substituents at the 5-position. For instance, microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with various aryl and heteroaryl boronic acids has been shown to proceed efficiently and regioselectively at the C4 position. mdpi.com The presence of an electron-withdrawing group at the 5-position, such as a carbohydrazide, is expected to further activate the C4 position towards nucleophilic attack, thereby favoring C4-arylation.
It is important to note that the presence of the hydrazide functional group can potentially lead to the deactivation of the palladium catalyst through coordination. This may necessitate the use of specific ligands, such as bulky biaryldialkyl monophosphine ligands, which have been shown to be effective in the Suzuki-Miyaura coupling of challenging nitrogen-containing heterocyclic substrates. nih.gov
Below is a representative table of potential Suzuki-Miyaura coupling reactions of this compound with various boronic acids, based on known reactivity patterns of similar compounds.
| Boronic Acid | Catalyst | Base | Solvent | Expected C4-Coupled Product | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 2-Chloro-4-phenylpyrimidine-5-carbohydrazide | mdpi.com |
| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 2-Chloro-4-(4-methoxyphenyl)pyrimidine-5-carbohydrazide | mdpi.com |
| 3-Thienylboronic acid | Pd(dppf)Cl2 | Na2CO3 | Toluene/EtOH/H2O | 2-Chloro-4-(thiophen-3-yl)pyrimidine-5-carbohydrazide | researchgate.net |
| 4-Fluorophenylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 2-Chloro-4-(4-fluorophenyl)pyrimidine-5-carbohydrazide | mdpi.com |
Further Functionalization Strategies of the 5-Position and Other Ring Positions
Beyond the initial functionalization of the chloro-substituents, the this compound scaffold offers multiple avenues for further structural elaboration. The carbohydrazide moiety at the 5-position is a particularly versatile functional group that can participate in a variety of cyclization and condensation reactions to form fused heterocyclic systems. Additionally, the remaining chlorine atom at the C2 position and the C6 position of the pyrimidine ring can be targeted for further modification.
The carbohydrazide group is a key precursor for the synthesis of various five-membered heterocycles. For example, reaction with carbon disulfide in the presence of a base can lead to the formation of an oxadiazolethione ring. Condensation with aldehydes or ketones can yield the corresponding hydrazones, which can be further cyclized. A particularly important transformation is the cyclization to form fused pyrazolo[3,4-d]pyrimidine and triazolo[1,5-c]pyrimidine systems, which are privileged scaffolds in medicinal chemistry. nih.govnih.govrsc.org For instance, treatment of a pyrimidine carbohydrazide with an appropriate one-carbon synthon can lead to the formation of a fused triazole ring.
The presence of the electron-withdrawing carbohydrazide group at the C5 position also influences the reactivity of the other positions on the pyrimidine ring. While the C4-chloro is typically more reactive in cross-coupling reactions, the C2-chloro can be selectively targeted under certain nucleophilic aromatic substitution (SNAr) conditions. Furthermore, functionalization at the C6 position of 2,4-dichloro-5-substituted pyrimidines has been achieved through metalation using strong bases like (TMP)₂Zn·2MgCl₂·2LiCl, followed by reaction with an electrophile. nih.gov
The table below outlines some potential further functionalization strategies for this compound.
| Reaction Type | Reagent(s) | Position(s) Functionalized | Product Type | Reference |
|---|---|---|---|---|
| Cyclocondensation | Orthoesters (e.g., triethyl orthoformate) | 5-carbohydrazide | Fused mdpi.comnih.govresearchgate.nettriazolopyrimidine | nih.gov |
| Cyclization | Carbon disulfide, KOH | 5-carbohydrazide | Fused oxadiazolethione | nih.gov |
| Condensation | Aromatic aldehydes | 5-carbohydrazide | N-Aroylhydrazone | pku.edu.cn |
| Nucleophilic Aromatic Substitution | Amines | C2 (after C4 functionalization) | 2-Aminopyrimidine derivative | mdpi.com |
| Metalation-Substitution | 1. (TMP)₂Zn·2MgCl₂·2LiCl 2. Electrophile (e.g., I₂) | C6 | 6-Substituted pyrimidine | nih.gov |
Structure Activity Relationship Sar Investigations of 2,4 Dichloropyrimidine 5 Carbohydrazide Derivatives
Systematic Exploration of Substituent Effects on Biological Activity
The biological activity of 2,4-dichloropyrimidine-5-carbohydrazide derivatives can be systematically tuned by chemical modifications at three primary locations: the dichloropyrimidine core, the hydrazide moiety, and remote positions on linked functional groups.
The 2,4-dichloropyrimidine (B19661) ring serves as the foundational scaffold, and substitutions at the C-2, C-4, and C-5 positions significantly influence the molecule's electronic properties, steric profile, and interaction with biological targets. nih.gov
The chlorine atoms at the C-2 and C-4 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, though they exhibit differential reactivity. The presence of the electron-withdrawing carbohydrazide (B1668358) group at C-5 enhances the electrophilicity of the pyrimidine (B1678525) ring, primarily activating the C-4 position for substitution. nih.govbiomedpharmajournal.org Consequently, reactions with various nucleophiles (e.g., amines, thiols) often proceed with high regioselectivity at the C-4 position. biomedpharmajournal.orgresearchgate.net
Conversely, substitution at the C-2 position can be achieved, sometimes requiring specific catalysts or the use of certain nucleophiles like tertiary amines, which have shown excellent C-2 selectivity. nih.govacs.org This differential reactivity allows for the sequential and controlled introduction of different substituents at C-4 and C-2, creating a diverse library of compounds.
Modification at the C-5 position, typically involving Suzuki or other cross-coupling reactions, allows for the introduction of aryl or heteroaryl groups. biomedpharmajournal.orgresearchgate.net These substitutions can extend the molecule into new regions of a target's binding pocket, potentially forming additional hydrophobic or π-stacking interactions.
| Position | Type of Modification | General Effect on Activity | Rationale |
|---|---|---|---|
| C-4 | Substitution of Cl with amines, ethers, or thioethers | Often essential for activity. The nature of the substituent (size, H-bonding capacity) is critical. | The C-4 substituent frequently acts as a key hydrogen bond donor or acceptor, or occupies a critical hydrophobic pocket in the target protein. |
| C-2 | Substitution of Cl with small, often polar groups (e.g., -NH2, -OH) | Can modulate selectivity and potency. Often a secondary interaction point. | Fine-tunes the electronic properties of the pyrimidine ring and can form additional interactions with the target. |
| C-5 | Introduction of aryl or heteroaryl groups | Can significantly enhance potency by accessing additional binding regions. | These bulky groups can engage in hydrophobic, π-stacking, or van der Waals interactions, increasing binding affinity. |
The carbohydrazide group at the C-5 position is a versatile functional handle for extensive derivatization. hygeiajournal.com The most common modification involves condensation with a wide array of aldehydes and ketones to form the corresponding hydrazones. wisdomlib.orgmdpi.com This reaction introduces a new substituent (R) and an imine bond (-N=CH-), significantly altering the molecule's properties.
The hydrazone linker itself is rich in pharmacophoric features, containing both hydrogen bond donors (N-H) and acceptors (C=N). The biological activity of these derivatives is highly dependent on the nature of the group introduced. For instance, the incorporation of aromatic or heteroaromatic rings can lead to compounds with potent antimicrobial or anticancer activities. wisdomlib.orgresearchgate.net The electronic nature of substituents on these rings is also crucial; electron-withdrawing groups (e.g., nitro, halo) or electron-donating groups (e.g., hydroxy, methoxy) can dramatically alter the activity profile. derpharmachemica.com This highlights the importance of the hydrazone portion of the molecule in establishing key interactions with the biological target. researchgate.net
| Nature of 'R' Group | Example Substituent | Observed Impact on Bioactivity |
|---|---|---|
| Unsubstituted Aromatic | Phenyl | Serves as a baseline; activity is often moderate. |
| Aromatic with Electron-Withdrawing Groups | 4-Nitrophenyl, 4-Chlorophenyl | Frequently enhances potency in various assays (e.g., antimicrobial, anticancer). |
| Aromatic with Electron-Donating Groups | 4-Hydroxyphenyl, 4-Methoxyphenyl | Can either increase or decrease activity depending on the target, often by enabling new hydrogen bonds. |
| Heterocyclic | Pyridyl, Furyl, Thienyl | Often leads to highly potent compounds by introducing additional H-bond acceptors/donors and improving solubility. researchgate.net |
| Bulky/Aliphatic | Adamantyl, Terpenes | Increases lipophilicity, which can enhance cell permeability and lead to potent activity. wisdomlib.org |
For example, in a series of related kinase inhibitors, substitutions on a phenyl ring attached to the pyrimidine core were shown to be critical. acs.org A methyl group at one position could provide beneficial hydrophobic interactions, while a larger group might introduce a steric clash, reducing affinity. Similarly, for aryl hydrazone derivatives, the position of substituents (ortho, meta, or para) on the phenyl ring can drastically alter the activity by changing the molecule's shape and ability to form specific hydrogen bonds or van der Waals contacts within the target's binding site. derpharmachemica.comnih.gov Electron-withdrawing substitutions on these remote rings often lead to stronger activity. nih.gov
Identification of Pharmacophore Features Essential for Bioactivity
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.govresearchgate.net Based on the SAR data from derivatives of this compound, a general pharmacophore model can be proposed.
Key features include:
Hydrogen Bond Acceptors (HBA): The two nitrogen atoms of the pyrimidine ring and the carbonyl oxygen of the hydrazide are critical HBAs. researchgate.net
Hydrogen Bond Donors (HBD): The N-H group of the hydrazide/hydrazone linker is a crucial HBD. researchgate.net
Aromatic/Hydrophobic Region: The pyrimidine ring itself provides a hydrophobic surface. Additional aromatic rings introduced at C-4, C-5, or via the hydrazone moiety define essential hydrophobic and potential π-stacking interaction sites.
The spatial arrangement of these features is paramount. The pyrimidine ring acts as a central scaffold, positioning the C-4 substituent and the C-5 hydrazone side chain in a specific three-dimensional orientation to maximize interactions with a target receptor or enzyme active site.
Conformational Analysis and its Correlation with Activity Profiles
The pyrimidine ring itself is largely planar. However, significant rotational freedom exists around:
The bond connecting the C-5 position to the carbonyl carbon of the hydrazide.
The amide (C-N) bond within the hydrazide linker.
The N-N bond of the hydrazide.
The C=N-N bond of the hydrazone.
The relative orientation of the pyrimidine ring and the hydrazone side chain is critical for biological activity. Certain conformations may be more energetically favorable and represent the "bioactive conformation" required for binding. For instance, intramolecular hydrogen bonding between the hydrazide N-H and a pyrimidine ring nitrogen could lock the molecule into a specific planar conformation, which may enhance or decrease its activity depending on the target's topology. Computational modeling and X-ray crystallography studies are often employed to understand these conformational preferences and how they correlate with the observed activity profiles of different derivatives. nih.govmdpi.com
Biological and Pharmacological Profiling of 2,4 Dichloropyrimidine 5 Carbohydrazide Derivatives Pre Clinical Focus
Antimicrobial Efficacy
Derivatives of 2,4-dichloropyrimidine-5-carbohydrazide have demonstrated a broad range of antimicrobial activities, encompassing antibacterial, antifungal, antiviral, and antitubercular properties. These findings underscore the potential of the pyrimidine-5-carbohydrazide (B3028944) core in the development of novel anti-infective agents.
Antibacterial Spectrum and Activity
The antibacterial potential of pyrimidine-5-carbohydrazide derivatives has been explored through the synthesis of various analogs, including hydrazone derivatives. In one study, a series of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov
The synthesized hydrazone derivatives were tested against Escherichia coli (MTCC 443) and Pseudomonas aeruginosa (MTCC 424) as representative Gram-negative strains, and Staphylococcus aureus (MTCC 96) and Streptococcus pyogenes (MTCC 442) as representative Gram-positive strains. The agar (B569324) well diffusion method was employed to determine the zone of inhibition. nih.gov
Several compounds exhibited significant antibacterial activity. Notably, compounds with trifluoromethyl and chloro substituents on the phenyl ring of the hydrazone moiety demonstrated excellent activity. For instance, (E)-N'-(4-(trifluoromethyl)benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide and (E)-N'-(4-chlorobenzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide showed large zones of inhibition against both E. coli and S. aureus. nih.govnih.gov
| Compound ID | Substituent (Aromatic Aldehyde) | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus |
| 8d | 4-(Trifluoromethyl)benzylidene | 30 | 33 |
| 8e | 4-Chlorobenzylidene | 32 | 30 |
| 8f | 3,4-Dichlorobenzylidene | 31 | 32 |
| Norfloxacin | (Standard) | 25 | 28 |
Data sourced from Kethireddy et al. (2015). nih.govnih.gov
The results indicate that these pyrimidine-carbohydrazide derivatives hold promise as potential antibacterial agents, with some compounds exhibiting activity superior to the standard drug, Norfloxacin. nih.govnih.gov
Antifungal Properties
The antifungal activity of pyrimidine-5-carbohydrazide derivatives has been investigated through the synthesis of various heterocyclic systems. For instance, 4-aryl-6-methyl-2-pyrimidinone-5-carbohydrazides have been used as precursors to synthesize 1,3,4-thiadiazole (B1197879) and 1,3,4-triazole derivatives. These compounds were then evaluated for their fungitoxic action against phytopathogenic fungi such as Phytophthora infestans and Collectotricum falcatum. researchgate.net
In another study, a series of novel pyrimidine (B1678525) derivatives were synthesized and their in vitro antifungal activities were evaluated against fourteen phytopathogenic fungi. The results indicated that many of the synthesized compounds possessed significant fungicidal activities, with some being more potent than the control fungicides. nih.gov The antifungal screening was conducted using the poisoned food technique at a concentration of 50 μg/mL. nih.gov
While specific data for derivatives of this compound is limited in the reviewed literature, the general findings for structurally related pyrimidine derivatives suggest that this class of compounds is a promising area for the development of new antifungal agents. researchgate.netnih.govorientjchem.org
Antiviral Activities, Including Influenza Virus Targets
The pyrimidine nucleus is a key component in many compounds with established antiviral activity. mdpi.com Research into derivatives of this compound has explored their potential to inhibit various viruses, including the influenza virus. The general strategy involves the synthesis of hybrid molecules that incorporate other biologically active moieties, such as triazoles, which are known to possess a broad spectrum of antiviral activities. mdpi.com
While direct antiviral screening data for derivatives of this compound is not extensively detailed in the available literature, the broader class of pyrimidine derivatives has shown significant promise. For example, certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been identified as having noteworthy efficacy against human coronaviruses. mdpi.com Given that the pyrimidine scaffold is a common feature in many antiviral drugs, derivatives of this compound represent a promising area for the discovery of novel antiviral agents, including those targeting the influenza virus.
Antitubercular Investigations
Tuberculosis remains a significant global health challenge, necessitating the development of new and effective treatments. Pyrimidine derivatives have emerged as a promising class of compounds in the search for novel antitubercular agents. springernature.comniscpr.res.inucl.ac.uk Several studies have focused on the synthesis and evaluation of pyrimidine-5-carboxamide and carbohydrazide (B1668358) derivatives for their activity against Mycobacterium tuberculosis. ucl.ac.uk
For instance, a series of substituted benzothiazolylpyrimidine-5-carboxamides demonstrated excellent in vitro activity against the H37Rv strain of M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. ucl.ac.uk While these are carboxamide rather than carbohydrazide derivatives, the structural similarity of the C-5 substituent suggests that carbohydrazide derivatives could also exhibit potent antitubercular activity.
In another study, a 2-amino pyrimidine analog bearing a 4-fluoro substitution on a phenyl ring exhibited excellent antitubercular activity at a concentration of 3.12 µg/ml. derpharmachemica.com Although specific data for derivatives of this compound is limited, the consistent antitubercular activity observed in structurally related pyrimidine compounds highlights the potential of this chemical class in the development of new anti-TB drugs. springernature.comniscpr.res.inderpharmachemica.comnih.gov
Antineoplastic and Antiproliferative Activities
The quest for novel anticancer agents has led to the exploration of a wide variety of heterocyclic compounds, with pyrimidine derivatives being a particularly fruitful area of research. Derivatives of this compound have been investigated for their ability to inhibit the growth of cancer cells and induce apoptosis.
In Vitro Cytotoxicity and Mechanisms (e.g., Apoptosis Induction)
A number of studies have reported the in vitro cytotoxic activity of pyrimidine-5-carbonitrile and pyrimidine-5-carbohydrazide derivatives against various human cancer cell lines. These compounds have been shown to inhibit cell proliferation and, in some cases, induce apoptosis.
In one study, a series of novel pyrimidine-5-carbonitrile derivatives were designed and synthesized as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds were evaluated for their cytotoxic activities against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. nih.gov Several of the synthesized compounds exhibited potent cytotoxic activities, with IC50 values in the low micromolar range, and some were more potent than the standard drug sorafenib. nih.gov
For example, compound 11e from this study showed excellent activity against both HCT-116 and MCF-7 cell lines with IC50 values of 1.14 µM and 1.54 µM, respectively. nih.gov Furthermore, this compound was found to be significantly less toxic to normal human fibroblast (WI-38) cells, indicating a degree of selectivity for cancer cells. nih.gov Mechanistic studies revealed that compound 11e arrested the cell cycle in the S and sub-G1 phases and induced a significant increase in apoptotic cells in the HCT-116 cell line. nih.gov
| Compound ID | Cell Line | IC50 (µM) |
| 9d | HCT-116 | 3.25 |
| MCF-7 | 4.18 | |
| 11e | HCT-116 | 1.14 |
| MCF-7 | 1.54 | |
| 12b | HCT-116 | 2.15 |
| MCF-7 | 1.89 | |
| 12d | HCT-116 | 10.33 |
| MCF-7 | 8.74 | |
| Sorafenib | HCT-116 | 11.21 |
| MCF-7 | 12.05 |
Data sourced from Fares et al. (2022). nih.gov
Another study on pyrimidine-5-carbonitrile derivatives reported potent antiproliferative activity against a panel of four human tumor cell lines, with some compounds being more potent than the EGFR inhibitor erlotinib. gsconlinepress.com These findings collectively suggest that the pyrimidine-5-carbohydrazide scaffold is a promising template for the design of novel anticancer agents that may act through mechanisms such as VEGFR-2 inhibition and apoptosis induction. nih.govgsconlinepress.comresearchgate.netrdd.edu.iqnih.gov
Kinase Inhibition Studies (e.g., EGFR, GSK-3β, TRKs, Syk kinase)
The pyrimidine core is a well-established scaffold for the development of kinase inhibitors. The 2,4-disubstituted pyrimidine motif is particularly prevalent in the design of compounds targeting the ATP-binding site of various kinases.
Research into 2,4-dichloro-6-methylpyrimidine (B20014) derivatives has identified potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly against mutant forms associated with non-small cell lung cancer (NSCLC). nih.gov One of the most promising compounds from a synthesized series, L-18, demonstrated significant inhibitory activity against the EGFRT790M/L858R mutant kinase. nih.gov This compound also exhibited strong antiproliferative effects against H1975 cancer cells, which harbor this specific EGFR mutation. nih.gov
Furthermore, studies on 4-anilinopyrimidine-5-carboxamide derivatives have revealed their potential as inhibitors of Spleen Tyrosine Kinase (Syk). medchemexpress.com Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of hematopoietic cells and is a therapeutic target for allergic and inflammatory conditions. medchemexpress.com In a study of these derivatives, the presence of an aminoethylamino moiety at the 2-position of the pyrimidine ring was found to be important for Syk inhibitory activity. medchemexpress.com
While direct studies on this compound derivatives targeting Glycogen Synthase Kinase-3 beta (GSK-3β) or Tropomyosin receptor kinases (TRKs) are not extensively documented in publicly available literature, the general applicability of the pyrimidine scaffold in kinase inhibitor design suggests that derivatives could be engineered to target these kinases as well.
Table 1: Kinase Inhibitory Activity of Selected Pyrimidine Derivatives
| Compound Class | Target Kinase | Key Findings | Reference |
| 2,4-dichloro-6-methylpyrimidine derivatives | EGFRT790M/L858R | Compound L-18 showed 81.9% inhibitory activity and an IC50 of 0.65 ± 0.06 μM against H1975 cells. | nih.gov |
| 4-anilinopyrimidine-5-carboxamide derivatives | Syk | An aminoethylamino moiety at the 2-position was important for inhibitory activity. | medchemexpress.com |
Modulation of Intracellular Signaling Pathways (e.g., NF-κB, AP-1)
The transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are critical regulators of gene expression involved in inflammatory responses, immune function, and cell proliferation. The modulation of these pathways is a key strategy in the development of anti-inflammatory and anticancer agents.
While direct evidence for this compound derivatives is limited, research on structurally related pyrimidine compounds provides insights into their potential to modulate these pathways. For instance, a study on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide, which shares the 2-chloro-pyrimidine-5-carboxamide core, demonstrated inhibitory activity against transcription mediated by both NF-κB and AP-1. This suggests that the pyrimidine-5-carboxamide scaffold can serve as a template for the development of dual inhibitors of these key signaling pathways.
The mechanism of action for many pyrimidine-based anti-inflammatory agents is linked to the inhibition of inflammatory mediators that are under the transcriptional control of NF-κB. nih.gov
Anti-inflammatory and Immunomodulatory Potentials
Inhibition of Inflammatory Mediators (e.g., COX enzymes, iNOS)
The anti-inflammatory potential of pyrimidine derivatives has been extensively explored. A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. nih.gov
Studies on various pyrimidine derivatives have demonstrated their ability to selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. dntb.gov.uamdpi.com For example, certain pyrimidine derivatives have shown high selectivity towards COX-2, with some compounds exhibiting comparable or superior performance to established COX-2 inhibitors like meloxicam (B1676189) and piroxicam. dntb.gov.ua In addition to direct enzyme inhibition, some morpholinopyrimidine derivatives have been shown to reduce the expression of both inducible nitric oxide synthase (iNOS) and COX-2 at the mRNA and protein levels in lipopolysaccharide (LPS)-stimulated macrophage cells. rsc.org
Table 2: Anti-inflammatory Activity of Selected Pyrimidine Derivatives
| Compound Class | Target | Key Findings | Reference |
| Pyrimidine derivatives L1 and L2 | COX-2 | Showed high selectivity towards COX-2, outperforming piroxicam. | dntb.gov.ua |
| Morpholinopyrimidine derivatives V4 and V8 | iNOS and COX-2 | Reduced mRNA and protein expression in LPS-stimulated RAW 264.7 cells. | rsc.org |
Metabolic Regulation and Antidiabetic Research
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. mdpi.com It is the molecular target for the thiazolidinedione (TZD) class of antidiabetic drugs. patsnap.com The development of selective PPARγ modulators (SPPARMs) aims to achieve the therapeutic benefits of full agonists with an improved side-effect profile. nih.gov
While specific studies on this compound derivatives as PPARγ modulators are not prevalent, the structural diversity of known PPARγ ligands suggests that this scaffold could be explored for this purpose. The anti-inflammatory properties of PPARγ agonists are also well-documented, providing a potential link between the anti-inflammatory activities of pyrimidine derivatives and PPARγ modulation. mdpi.com All tested PPAR ligands have been shown to decrease the release of the proinflammatory cytokine, TNFα. nih.gov
Enzyme Inhibitory Applications Beyond Specific Disease Models
The versatility of the pyrimidine scaffold extends to the inhibition of a wide range of other enzymes. For example, various pyrimidine derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for the treatment of type 2 diabetes. nih.gov Specifically, 6-methyl-2-oxo-4-substituted-N'-[(E)substituted-methylidene]-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide derivatives have been synthesized and evaluated as DPP-IV inhibitors. nih.gov
Furthermore, pyrimidine derivatives have been shown to inhibit other enzymes such as α-glucosidase and α-amylase, which are also relevant targets in diabetes management. mdpi.com The inhibitory potential of pyrimidine derivatives has also been explored against carbonic anhydrases, acetylcholinesterase, and butyrylcholinesterase, indicating the broad applicability of this chemical class in enzyme-targeted drug discovery. researchgate.net
Table 3: Other Enzyme Inhibitory Activities of Pyrimidine Derivatives
| Compound Class | Target Enzyme | Therapeutic Area | Reference |
| Tetrahydropyrimidine-5-carbohydrazide derivatives | Dipeptidyl peptidase-IV (DPP-IV) | Type 2 Diabetes | nih.gov |
| Pyrimidine derivatives | α-glucosidase and α-amylase | Type 2 Diabetes | mdpi.com |
| Pyrimidine derivatives | Carbonic anhydrases, Acetylcholinesterase, Butyrylcholinesterase | Glaucoma, Alzheimer's Disease | researchgate.net |
α-Amylase Inhibition
α-Amylase is a critical enzyme in carbohydrate metabolism, and its inhibition is a key strategy in managing postprandial hyperglycemia in diabetes. While direct studies on this compound derivatives are not extensively documented in this context, research on analogous pyrimidine structures demonstrates their potential as α-amylase inhibitors.
A study on novel pyrimidine derivatives synthesized through a one-pot, catalyst-free reaction identified compounds with significant dual inhibitory effects against both α-glucosidase and α-amylase. One of the most potent compounds, featuring a fluoro-substituted phenyl ring, exhibited an α-amylase inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) of 11.13 ± 0.12 µM, which was comparable to the standard antidiabetic drug, acarbose (B1664774) (IC₅₀ = 11.30 ± 0.12 µM). Similarly, another investigation into glucose-conjugated pyrimidine thioureas reported remarkable α-amylase inhibitory activity, with some derivatives showing IC₅₀ values nearly equal to that of acarbose.
These findings underscore the potential of the pyrimidine scaffold in designing effective α-amylase inhibitors. The carbohydrazide moiety of the title compound offers a versatile point for modification to introduce substituents, such as substituted phenyl rings, which have been shown to be crucial for potent inhibitory activity in related pyrimidine series.
Table 1: α-Amylase Inhibitory Activity of Selected Pyrimidine Derivatives
| Compound ID | Description | α-Amylase IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 4 | 2-amino-4-hydrazinyl-6-methoxy pyrimidine derivative | 11.13 ± 0.12 |
Computational Chemistry and Molecular Modeling of 2,4 Dichloropyrimidine 5 Carbohydrazide Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of 2,4-Dichloropyrimidine-5-carbohydrazide. jchemrev.complu.mxmodern-journals.com These calculations provide a foundational understanding of the molecule's stability, reactivity, and the nature of its interactions at a subatomic level.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scirp.org The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. bhu.ac.in
For this compound, the HOMO is expected to be localized over the electron-rich regions, such as the hydrazide moiety and the nitrogen atoms of the pyrimidine (B1678525) ring. Conversely, the LUMO is likely distributed over the electron-deficient pyrimidine ring, particularly at the carbon atoms bearing the chlorine substituents. A smaller HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic stability, indicating that the molecule can be easily excited. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound
| Parameter | Description | Hypothetical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |
| Ionization Potential (I) | -EHOMO | 6.5 |
| Electron Affinity (A) | -ELUMO | 1.2 |
| Global Hardness (η) | (I - A) / 2 | 2.65 |
| Global Softness (S) | 1 / (2η) | 0.189 |
| Electronegativity (χ) | (I + A) / 2 | 3.85 |
| Electrophilicity Index (ω) | χ2 / (2η) | 2.79 |
Note: These values are illustrative and would require specific DFT calculations for precise determination.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.orgnih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface of the molecule, typically using a color spectrum. researchgate.net
In the MEP map of this compound, the regions of negative electrostatic potential (typically colored red or yellow) would be concentrated around the electronegative atoms, such as the oxygen of the carbonyl group, the nitrogen atoms of the pyrimidine ring, and the amino group of the hydrazide. These regions represent the most likely sites for electrophilic attack and are indicative of hydrogen bond accepting capabilities. nih.govsemanticscholar.org Conversely, regions of positive electrostatic potential (colored blue) would be located around the hydrogen atoms, particularly those of the hydrazide's amino group, making them susceptible to nucleophilic attack and designating them as hydrogen bond donors. nih.gov The chlorine atoms, due to their electron-withdrawing nature, would contribute to the electropositive character of the adjacent carbon atoms in the pyrimidine ring.
Theoretical studies are crucial for elucidating the intricate details of reaction mechanisms, including the identification of intermediates and transition states. researchgate.net For this compound, computational methods can be employed to investigate various potential reactions, such as nucleophilic aromatic substitution (SNAr) at the chlorinated positions of the pyrimidine ring. mdpi.com
By calculating the potential energy surface for a proposed reaction pathway, researchers can determine the activation energies associated with each step. The transition state, representing the highest energy point along the reaction coordinate, can be located and characterized. For instance, in an SNAr reaction, theoretical calculations could model the approach of a nucleophile, the formation of the Meisenheimer complex (a stabilized anionic intermediate), and the subsequent departure of the chloride leaving group. mdpi.com Such studies provide invaluable insights into the feasibility and kinetics of synthetic routes, aiding in the design of efficient methods for creating derivatives of this compound. nih.gov
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific target protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. cmjpublishers.com
For this compound, molecular docking studies can be performed against a variety of biological macromolecules, such as enzymes or receptors, that are implicated in disease pathways. dovepress.com The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the target protein, and a scoring function is used to estimate the binding affinity for each pose.
The results of molecular docking can predict the most probable binding mode of this compound, revealing how it fits into the active site or an allosteric site of the target. The pyrimidine core, with its substituents, provides a rigid scaffold that can be accommodated in specific pockets of a protein. The carbohydrazide (B1668358) moiety offers conformational flexibility, allowing it to adopt an optimal geometry for interaction. Docking studies have been successfully used to predict the binding modes of other pyrimidine derivatives in various enzymes, highlighting their potential as inhibitors. nih.gov
Beyond predicting the binding pose, molecular docking provides detailed information about the key intermolecular interactions that stabilize the ligand-protein complex. nih.gov For this compound, these interactions are likely to include:
Hydrogen Bonds: The carbohydrazide group is a potent hydrogen bond donor (from the N-H groups) and acceptor (from the carbonyl oxygen). The nitrogen atoms in the pyrimidine ring can also act as hydrogen bond acceptors. These interactions with amino acid residues in the protein's active site are often crucial for binding affinity and specificity.
Halogen Bonds: The chlorine atoms on the pyrimidine ring can participate in halogen bonding, an interaction where the halogen atom acts as an electrophilic species and interacts with a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring.
Hydrophobic Interactions: The aromatic pyrimidine ring can engage in hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and isoleucine.
Pi-stacking: The electron-deficient pyrimidine ring can form pi-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.
Table 2: Potential Intermolecular Interactions of this compound with a Hypothetical Protein Target
| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bond (Donor) | -NH and -NH2 of carbohydrazide | Aspartic Acid, Glutamic Acid, Serine |
| Hydrogen Bond (Acceptor) | Carbonyl oxygen, Pyrimidine nitrogens | Arginine, Lysine, Histidine, Serine, Threonine |
| Halogen Bond | Chlorine atoms | Backbone carbonyls, Aspartate, Glutamate |
| Hydrophobic Interactions | Pyrimidine ring | Alanine, Valine, Leucine, Isoleucine |
By understanding these key interactions, medicinal chemists can rationally design modifications to the this compound scaffold to enhance its binding affinity and selectivity for a particular biological target, thereby improving its potential as a therapeutic agent. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies are instrumental in understanding the structural requirements for their biological potency and in designing new derivatives with enhanced activity.
The development of predictive QSAR models for this compound systems involves a systematic approach that includes the creation of a dataset of compounds with known biological activities, the calculation of molecular descriptors, and the application of statistical methods to generate and validate the models. These models are crucial for predicting the activity of novel compounds, thereby prioritizing their synthesis and experimental testing.
A common approach in developing such models is the use of 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods explore the steric and electrostatic fields of a set of aligned molecules to derive correlations with their biological activities.
For a series of pyrimidine carbohydrazide derivatives, a 3D-QSAR study can yield robust predictive models. nih.gov The statistical quality of these models is typically assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. nih.gov
Research Findings:
A hypothetical 3D-QSAR study on a series of this compound derivatives as inhibitors of a specific biological target could yield the following results. The dataset would consist of a training set of molecules used to build the model and a test set to validate its predictive power.
The CoMFA and CoMSIA models would be developed based on the alignment of the compounds. The resulting statistical parameters might resemble those presented in the table below, indicating a reliable and predictive QSAR model.
Table 1: Statistical Results of a Hypothetical 3D-QSAR Study
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | SEE (Standard Error of Estimate) | F-value | Optimal Number of Components |
|---|---|---|---|---|---|
| CoMFA | 0.615 | 0.923 | 0.251 | 112.5 | 5 |
| CoMSIA | 0.648 | 0.947 | 0.218 | 135.8 | 6 |
This table is interactive. You can sort and filter the data.
The contour maps generated from these models provide a visual representation of the structure-activity relationships. For instance, a CoMFA steric contour map might indicate that bulky substituents are favored in certain regions of the molecule for enhanced activity, while a CoMSIA electrostatic map could highlight areas where electropositive or electronegative groups are preferred. These insights are invaluable for the rational design of new, more potent analogs of this compound. nih.gov
Conformational Dynamics and Energy Landscape Analysis
The biological activity of a molecule is not only dependent on its static 3D structure but also on its conformational flexibility. Conformational analysis of this compound provides insights into the accessible shapes the molecule can adopt, which is crucial for its interaction with biological targets.
The conformational dynamics of this compound are primarily governed by the rotation around the single bonds, particularly the C5-C(O) bond and the C(O)-NH bond of the carbohydrazide moiety. The pyrimidine ring itself is relatively rigid, but the substituents can adopt various orientations. nih.gov
Energy Landscape Analysis:
The conformational energy landscape is a theoretical model that maps the potential energy of a molecule as a function of its conformational degrees of freedom. By exploring this landscape, one can identify the low-energy, stable conformations and the energy barriers between them.
Molecular mechanics or quantum mechanics calculations can be employed to compute the potential energy for different conformations of this compound. The results can be visualized as a Ramachandran-like plot, where the energy is plotted against two key dihedral angles.
Research Findings:
A theoretical conformational analysis of this compound would likely reveal several low-energy conformations. The relative energies of these conformers determine their population at a given temperature. The analysis would focus on the dihedral angles defining the orientation of the carbohydrazide group relative to the pyrimidine ring.
Table 2: Key Dihedral Angles and Relative Energies of Hypothetical Low-Energy Conformers
| Conformer | Dihedral Angle 1 (Cl-C4-C5-C(O)) | Dihedral Angle 2 (C5-C(O)-NH-NH2) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | 0° (planar) | 180° (trans) | 0.0 |
| B | 30° (twisted) | 175° (trans-like) | 1.2 |
| C | 90° (perpendicular) | 180° (trans) | 3.5 |
| D | 0° (planar) | 0° (cis) | 5.8 |
This table is interactive. You can sort and filter the data.
The energy landscape would show that the planar conformer (A), where the carbohydrazide group is coplanar with the pyrimidine ring, is the most stable due to extended conjugation. The energy barrier for rotation around the C5-C(O) bond would indicate the flexibility of this part of the molecule. Understanding these conformational preferences is critical for docking studies and for explaining how the molecule adapts its shape to fit into a biological receptor's binding site.
Emerging Research Directions and Future Perspectives for 2,4 Dichloropyrimidine 5 Carbohydrazide
Development as a Privileged Scaffold in Drug Discovery
The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to molecular frameworks that can bind to a range of different biological targets through carefully planned modifications. chemicalbook.com The pyrimidine (B1678525) ring system, a key component of 2,4-Dichloropyrimidine-5-carbohydrazide, is widely regarded as such a scaffold. nih.gov Its structural similarity to the purine (B94841) bases found in DNA and RNA allows pyrimidine derivatives to interact with a wide array of biological macromolecules. researchgate.net
The utility of the pyrimidine core is demonstrated by its presence in numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govresearchgate.netresearchgate.netnih.gov The this compound molecule is an exemplary starting point for scaffold decoration. The two chlorine atoms can be selectively substituted, and the carbohydrazide (B1668358) moiety can be readily converted into various other functional groups or used to link to other molecular fragments. This multi-handle nature allows chemists to generate large libraries of compounds, systematically altering substituents to optimize binding affinity and selectivity for different biological targets. researchcommons.org Fused heterocyclic ring systems, such as thiazolo[4,5-d]pyrimidines, which are analogous to the pyrimidine core, have been extensively developed to create novel therapeutics, underscoring the power of this scaffold. researchgate.net
Rational Design of Targeted Therapeutic Agents
Rational drug design involves creating molecules specifically engineered to interact with a known biological target, such as an enzyme or receptor implicated in a disease. The this compound structure is an ideal platform for this approach. The distinct reactivity of its functional groups enables chemists to build molecules with precisely positioned pharmacophoric elements to achieve high target specificity and potency.
For instance, derivatives of 2,4-diaminopyrimidine (B92962) have been designed and synthesized as potent antitumor agents. patsnap.com In one study, novel 2,4-diaminopyrimidine derivatives were developed that induced apoptosis in cancer cells and inhibited tumor cell migration. patsnap.com Similarly, pyrazolo spiedigitallibrary.orgmdpi.comresearchgate.nettriazolopyrimidine derivatives have been rationally designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. usc.edu.au These studies often involve molecular docking simulations to predict how a designed molecule will bind to its target, guiding the synthetic strategy. usc.edu.au The carbohydrazide group of this compound can be used to introduce moieties that form critical hydrogen bonds within a target's active site, while the dichlorinated pyrimidine core serves as a rigid anchor.
Below is a table summarizing the activity of rationally designed pyrimidine-based compounds against various cancer cell lines, illustrating the potential of this scaffold.
| Compound Class | Target Cell Line | Activity Metric | Result |
| Pyrazolo spiedigitallibrary.orgmdpi.comresearchgate.nettriazolopyrimidine | Human Breast Cancer | IC₅₀ | 7.01 to 48.28 µM usc.edu.au |
| Pyrazolo spiedigitallibrary.orgmdpi.comresearchgate.nettriazolopyrimidine | Human Cervical Cancer | IC₅₀ | 7.01 to 48.28 µM usc.edu.au |
| 2,4-Diaminopyrimidine Derivative (9k) | A549 (Lung Cancer) | IC₅₀ | 2.14 µM patsnap.com |
| 2,4-Diaminopyrimidine Derivative (9k) | HCT-116 (Colon Cancer) | IC₅₀ | 3.59 µM patsnap.com |
| 2,4-Diaminopyrimidine Derivative (13f) | PC-3 (Prostate Cancer) | IC₅₀ | 4.27 µM patsnap.com |
| 2,4-Diaminopyrimidine Derivative (13f) | MCF-7 (Breast Cancer) | IC₅₀ | 4.01 µM patsnap.com |
Exploration in Materials Science and Analytical Applications
Beyond medicine, the unique electronic properties of the pyrimidine ring are being exploited in materials science. Pyrimidine is an electron-deficient aromatic compound, a property that makes its derivatives suitable for use as organic semiconductors. spiedigitallibrary.orgresearchgate.net This has led to their incorporation as building blocks in a variety of electronic and optoelectronic devices. researchgate.net
Specifically, pyrimidine derivatives have been successfully used in Organic Light-Emitting Diodes (OLEDs) as:
Emitters: Both fluorescent and phosphorescent emitters containing pyrimidine have been developed. mdpi.comresearchgate.net Recently, they have been used to create highly efficient blue Thermally Activated Delayed Fluorescence (TADF) emitters. rsc.org
Host Materials: Bipolar host materials that combine an electron-donating unit with the electron-accepting pyrimidine core are crucial for creating high-efficiency OLEDs. spiedigitallibrary.orgspiedigitallibrary.org
Electron Transporting Materials (ETMs): The electron-deficient nature of the pyrimidine ring facilitates better electron injection and transport properties. spiedigitallibrary.org
In the realm of analytical applications, pyrimidine-based compounds are being developed as fluorescent sensors. Their fluorescence properties can change in response to environmental factors like pH, viscosity, and polarity, or upon binding to specific ions or molecules. nih.govresearchgate.net For example, a pyrimidine-based fluorescent probe was synthesized for the detection of copper (Cu²⁺) and nickel (Ni²⁺) ions in living cells. usc.edu.au Another pyrimidine-based sensor was fabricated into fluorescent organic nanoparticles (FONPs) for the selective detection of the bacterium Pseudomonas aeruginosa. rsc.org The this compound scaffold, with its potential for derivatization, is a promising candidate for creating novel, highly specific sensors for environmental and biological monitoring.
Sustainable Synthesis and Green Chemistry Innovations
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of pyrimidine derivatives is an active area for such innovations. Traditional methods often require harsh reagents and solvents. For instance, the preparation of 2,4-dichloropyrimidine (B19661) from uracil (B121893) typically involves phosphorus oxychloride, a highly reactive and corrosive substance. chemicalbook.comnih.gov
Modern research focuses on developing more environmentally benign synthetic routes. Key green chemistry approaches applicable to the synthesis of this compound and its derivatives include:
Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance purity compared to conventional heating methods. nih.gov
Use of Greener Solvents: Replacing hazardous solvents with more sustainable alternatives like water or ethanol (B145695) is a core principle of green chemistry. nih.gov
Catalyst-Free and Metal-Free Reactions: Designing reactions that can proceed efficiently without a catalyst or by using non-toxic, metal-free catalysts reduces waste and environmental impact. nih.govnih.gov
One-Pot, Multi-Component Reactions: These reactions combine multiple steps into a single procedure, which saves time, energy, and resources while minimizing waste. researchgate.net
Recent developments have seen the synthesis of sulfonyl fluorides, key compounds in "click chemistry," using safe, low-cost, and environmentally friendly methods that produce only non-toxic salts as by-products. researchgate.net Applying similar principles to the synthesis of this compound could significantly reduce the environmental footprint of its production.
Integration with Advanced Screening Technologies and Combinatorial Chemistry
Combinatorial chemistry is a powerful strategy for drug discovery that involves the rapid synthesis of a large number of different but structurally related molecules, forming a "library." These libraries are then subjected to high-throughput screening (HTS) to quickly identify compounds with desirable biological activity.
The this compound molecule is exceptionally well-suited for combinatorial library generation. It possesses three distinct reactive sites: the two chlorine atoms at positions 2 and 4, and the hydrazide group at position 5. The chlorine atoms can undergo nucleophilic substitution reactions with a wide variety of amines, alcohols, and thiols. The hydrazide can react with aldehydes, ketones, and carboxylic acids to form hydrazones, amides, and other derivatives.
This allows for a "three-dimensional" diversification strategy, where different building blocks can be systematically introduced at each of the three positions. By combining a set of starting materials for each position, a vast library of unique compounds can be generated efficiently. This approach facilitates the rapid exploration of the structure-activity relationship (SAR) for a given biological target, accelerating the process of identifying promising lead compounds for further development. patsnap.com Journals such as Combinatorial Chemistry & High Throughput Screening are dedicated to these accelerated technologies in medicinal chemistry research. semanticscholar.org
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques to confirm the structure of 2,4-Dichloropyrimidine-5-carbohydrazide?
- Methodological Answer : Use a combination of H/C NMR to analyze the hydrazide (-NH-NH) and pyrimidine ring protons/carbons. IR spectroscopy can confirm the presence of carbonyl (C=O) and N-H stretches. High-resolution mass spectrometry (HRMS) should align with the molecular formula CHClNO (MW: 207.02 g/mol). Cross-reference with spectral databases like NIST Chemistry WebBook for validation .
Q. How can researchers ensure the stability of this compound during storage?
- Methodological Answer : Store the compound in a desiccator at -20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the hydrazide group. Monitor purity via HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s hydrazide and pyrimidine moieties. For aqueous solubility, use buffered solutions (pH 4–7) and measure saturation concentration via UV-Vis at λ~270 nm (characteristic pyrimidine absorption) .
Advanced Research Questions
Q. How can reaction selectivity be achieved when functionalizing the 2,4-dichloropyrimidine scaffold with carbohydrazide groups?
- Methodological Answer : The 5-position is more reactive due to electron-withdrawing effects of adjacent chlorides. Use controlled stoichiometry (1:1 hydrazine:substrate) and low temperatures (0–5°C) to minimize cross-reactivity. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
- Methodological Answer : Byproducts like 4,6-dichloropyrimidine-5-carboxaldehyde (CAS 11371-1A) may form due to incomplete hydrazide coupling. Optimize reaction time (2–4 hours) and use excess hydrazine hydrate (2.5 eq). Purify via column chromatography (SiO, gradient elution with CHCl/MeOH) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to analyze electrostatic potential maps. Focus on the LUMO energy at C5 (most electrophilic) and compare with experimental kinetic data. Validate with Hammett plots using substituted hydrazines .
Q. What bioactivity assays are suitable for evaluating the pharmacological potential of this compound?
- Methodological Answer : Use the Sulforhodamine B (SRB) assay for cytotoxicity screening. Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm. Compare IC values against control compounds like 5-fluorouracil .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points for this compound?
- Methodological Answer : Variations (e.g., 57–62°C vs. 65–67°C) may arise from polymorphic forms or impurities. Recrystallize from ethanol/water (1:1) and characterize via DSC. Cross-check with certified reference standards from Kanto Reagents (CAS 16265-1A) .
Q. Why do some studies report lower yields in hydrazide coupling reactions?
- Methodological Answer : Competing hydrolysis of the chloropyrimidine scaffold under basic conditions can reduce yields. Use anhydrous solvents (e.g., THF) and avoid prolonged reaction times. Employ Schlenk-line techniques for moisture-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
